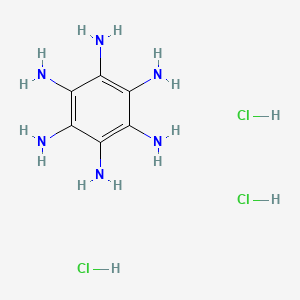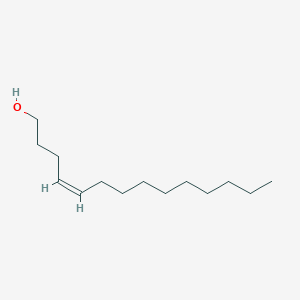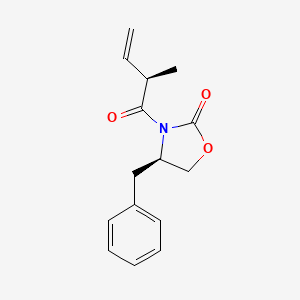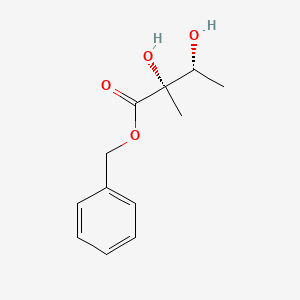
苯-1,2,3,4,5,6-六胺三盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, also known as hexaaminobenzene trihydrochloride, is an aromatic hydrocarbon derivative. It is characterized by the presence of six amino groups attached to a benzene ring, with three hydrochloride ions associated with it. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
科学研究应用
Benzene-1,2,3,4,5,6-hexaamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes and catalysts.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and high-performance polymers
准备方法
Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can be synthesized through the reaction of benzene with chloramine under controlled conditions. The process involves the following steps:
Formation of Benzenehexamine: Benzene reacts with chloramine to form benzenehexamine.
Formation of Trihydrochloride Salt: The benzenehexamine is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves the use of large-scale reactors where benzene and chloramine are reacted under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the trihydrochloride salt .
Types of Reactions:
Oxidation: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzenehexamine.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzene derivatives with different functional groups.
作用机制
The mechanism of action of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves its interaction with various molecular targets. The amino groups on the benzene ring can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .
相似化合物的比较
Hexaaminobenzene: Similar structure but without the hydrochloride ions.
Benzenehexamine: The base compound without the trihydrochloride form.
Aminobenzene Derivatives: Compounds with fewer amino groups attached to the benzene ring
Uniqueness: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride is unique due to the presence of six amino groups and three hydrochloride ions, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds .
属性
IUPAC Name |
benzene-1,2,3,4,5,6-hexamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.3ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h7-12H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMGTBVYGZGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)





